ジメチルアミン塩酸塩

説明

Dimethylamine hydrochloride is an important intermediate in the synthesis of various compounds, including pharmaceuticals and antihistaminic agents. It is often used as an alkylating reagent in Grignard and other types of reactions, and as an intermediate for the synthesis of drugs, agricultural chemicals, photographic chemicals, and biochemical reagents . The compound has been utilized in the synthesis of antihistamine-type compounds derived from carbazole and diphenylamine . Additionally, it has been used in the synthesis of (\beta)-lactams from (\beta)-amino acids, demonstrating its versatility in facilitating amide bond formation .

Synthesis Analysis

The synthesis of dimethylamine hydrochloride can be achieved through various methods. A simplified laboratory procedure for its preparation has been reported, which is particularly useful for the synthesis of antihistaminic agents . Another synthesis approach involves the esterification of the corresponding alcohol, followed by substitution with HN(CH3)2, as demonstrated in the synthesis of N,N-dimethyl-1-ferrocenylethylamine hydrochloride . Moreover, the synthesis of N,N-Dimethylglycine hydrochloride from chloroacetic acid and dimethylamine under microwave irradiation has been explored, with the reaction conditions optimized for maximum yield .

Molecular Structure Analysis

The molecular structure of dimethylamine hydrochloride derivatives has been elucidated through various techniques, including X-ray diffraction analysis. For instance, the crystal structure of a monosubstituted amine compound derived from dimethylamine has been determined, providing insights into its solid-state structure . Similarly, the structure of N,N-dimethyl-1-ferrocenylethylamine hydrochloride was first elucidated by X-ray analysis, revealing the influence of the methyl group at the chiral carbon .

Chemical Reactions Analysis

Dimethylamine hydrochloride participates in a range of chemical reactions. It reacts with 4,5-dichloro-4-cyclopenten-1,3-dione to give a monosubstituted amine compound, with attempts to replace the remaining chlorine group proving unsuccessful . The compound also mediates the cyclodehydration of (\beta)-amino acids, leading to the formation of (\beta)-lactams in excellent yield . Furthermore, the reaction of dimethylamine hydrochloride with 18-crown-6 and ferric chloride in ethanol yields a compound with an unusual supramolecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamine hydrochloride and its derivatives have been characterized using various spectroscopic methods. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize the solution and solid-state structures of these compounds . The cyclic voltammetric behavior of certain derivatives has been explored, providing insights into their electrochemical properties and potential as electron reservoirs in organometallic compounds . Additionally, the compound forms part of a unique supramolecular structure when reacted with 18-crown-6 and ferric chloride, as evidenced by its crystal structure .

科学的研究の応用

医薬品中間体

ジメチルアミン塩酸塩: は、いくつかの医薬品の合成における中間体として広く使用されています。 H2受容体拮抗薬であるラニチジン、2型糖尿病の治療薬である第一選択薬であるメトホルミン、オピオイド鎮痛薬であるトラマドール、カルシウムチャネルブロッカーであるアムロジピンなどの薬物の製造において重要な役割を果たしています .

除草剤の前駆体

この化合物は、広く使用されている除草剤であるアトラジンの製造における前駆体として役立ちます。 アトラジンは、特にトウモロコシやサトウキビなどの作物において、発生前および発生後の広葉雑草を防ぐために農業で使用されます .

ウィルゲルロート・キンドラー反応

合成有機化学において、ジメチルアミン塩酸塩は、酢酸ナトリウムと関連付けられて、ウィルゲルロート・キンドラー反応を促進します。 この反応は、ケトンを対応するアミドに変換するために使用され、アミドはさまざまな化学合成において価値があります .

ゴムの加硫

ジメチルアミン塩酸塩の遊離塩基形態は、二硫化炭素と反応して、ジメチルジチオカルバメートを生成し、これはゴムの加硫プロセスで使用される重要な剤です。 このプロセスは、ゴム製品の弾性と強度を高めます .

カチオン性ポリマーの合成

それは、セルロースの四級化に使用され、カチオン性ポリマーの生成につながります。 これらのポリマーは、水処理、製紙、凝集剤として用途があります .

キレート剤

ジメチルアミン塩酸塩は、アミン系キレート剤の調製に関与しています。 これらの剤は、金属イオンを結合および隔離する能力があり、さまざまな工業および研究用途において有用です .

有機合成中間体

この化合物は、有機合成の中間体の調製に使用されます。 それは、さまざまな有機化合物を生成するために使用できる汎用性の高い試薬であり、それらはさらに化学反応および製品の配合に使用されます .

分析化学

分析化学において、ジメチルアミン塩酸塩は、粒子状物質中のメチルアミンおよびトリメチルアミン-N-オキシドの定量のための標準溶液を調製するために使用されてきました。 このアプリケーションは、環境モニタリングと研究にとって重要です .

Safety and Hazards

将来の方向性

Dimethylamine hydrochloride is used as an intermediate in the manufacture of pharmaceuticals like ranitidine and metformin, tramadol, and amlodipine . Its future directions could involve further exploration of its uses in pharmaceuticals and other industries.

Relevant Papers

A study titled “Dimethylamine in cloud water: a case study over the northwest Atlantic Ocean” analyzes characteristics of dimethylamine in cloud water over the northwest Atlantic . Another study titled “A practical synthesis of deuterated methylamine and dimethylamine” describes an efficient and practical route conducive to the reduction of production costs of deuterium methylamine hydrochloride and deuterium dimethylamine hydrochloride .

作用機序

Target of Action

Dimethylamine hydrochloride is a secondary amine, which is a colorless, flammable gas with an ammonia-like odor . It is commonly encountered commercially as a solution in water at concentrations up to around 40%

Mode of Action

Dimethylamine is basic, and consequently, it reacts with water and acids to form dimethylammonium compounds . Due to the presence of electron-donating methyl groups, dimethylamine possesses greater basicity than ammonia . These methyl groups stabilize the positive charge formed during protonation .

Biochemical Pathways

Dimethylamine hydrochloride is involved in the synthesis of metformin, a drug used for treating type 2 diabetes The dimethylamine hydrochloride is deprotonated by cyanoguanidine, forming a guanidinium cationA proton transfer gives the final metformin HCl salt .

Pharmacokinetics

Due to its good solubility in lipids, dimethylamine is readily and rapidly absorbed in the gastrointestinal and respiratory tracts . .

Result of Action

The result of Dimethylamine hydrochloride’s action is highly dependent on the context of its use. For instance, in the synthesis of metformin, it contributes to the formation of the final product .

Action Environment

Dimethylamine hydrochloride is water-soluble, and may spread in water systems . It is also sensitive to moisture, requiring storage under an inert atmosphere in a dry and well-ventilated place .

生化学分析

Biochemical Properties

Dimethylamine hydrochloride plays a significant role in biochemical reactions. It acts as a precursor in the synthesis of pharmaceuticals such as ranitidine and metformin . In biochemical reactions, dimethylamine hydrochloride interacts with enzymes and proteins, facilitating the formation of dimethylammonium ions. These ions can participate in various biochemical pathways, including the synthesis of amides and the Willgerodt-Kindler reaction . The compound’s ability to donate methyl groups makes it a valuable reagent in methylation reactions, which are crucial for modifying biomolecules and regulating gene expression .

Cellular Effects

Dimethylamine hydrochloride influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of enzymes involved in methylation, leading to changes in gene expression patterns . Additionally, dimethylamine hydrochloride can impact cellular metabolism by participating in the synthesis of key metabolites and intermediates . These effects can vary depending on the concentration and duration of exposure to the compound.

Molecular Mechanism

At the molecular level, dimethylamine hydrochloride exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity and function. For example, dimethylamine hydrochloride can inhibit or activate enzymes involved in methylation reactions, leading to changes in gene expression . The compound can also interact with nucleic acids, influencing the transcription and translation processes . These molecular interactions are crucial for understanding the compound’s role in biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethylamine hydrochloride can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents . Long-term exposure to dimethylamine hydrochloride can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of dimethylamine hydrochloride vary with different dosages in animal models. At low doses, the compound can act as a mild stimulant, enhancing cellular metabolism and gene expression . At high doses, dimethylamine hydrochloride can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are critical for determining the safe and effective use of the compound in biomedical research.

Metabolic Pathways

Dimethylamine hydrochloride is involved in several metabolic pathways. It can be metabolized to form dimethylammonium ions, which participate in methylation reactions and the synthesis of amides . The compound can also interact with enzymes such as dimethylamine dehydrogenase, influencing metabolic flux and the levels of key metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.

Transport and Distribution

Within cells and tissues, dimethylamine hydrochloride is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters and distributed to different cellular compartments . Once inside the cell, dimethylamine hydrochloride can interact with binding proteins, influencing its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s cellular effects.

Subcellular Localization

Dimethylamine hydrochloride exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The compound’s localization can affect its activity and function, influencing cellular processes such as gene expression and energy metabolism . Understanding the subcellular localization of dimethylamine hydrochloride is crucial for elucidating its role in cellular biology.

特性

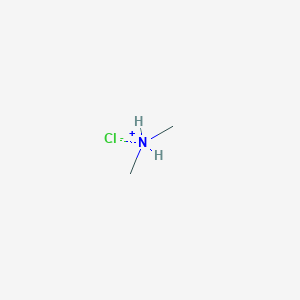

IUPAC Name |

N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-40-3 (Parent) | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027163 | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000435 [mmHg] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

506-59-2, 75693-94-6 | |

| Record name | Dimethylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylamine-15N hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4CWB6AOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is a common method for synthesizing dimethylamine hydrochloride?

A1: Dimethylamine hydrochloride can be synthesized by reacting a dimethylamine water solution with hydrochloric acid in a controlled environment, such as packed towers. After the reaction, the solution is distilled to remove excess water, cooled, centrifuged, and dried to obtain the desired white, non-caking crystals. []

Q2: Can dimethylamine be recovered from dimethylamine hydrochloride?

A2: Yes, dimethylamine can be recovered from its hydrochloride salt. One method involves reacting dimethylamine hydrochloride with sodium hydroxide in toluene. The resulting dimethylamine is then recovered through a process of heating, rectification, and drying. This method has proven effective in recovering high-purity dimethylamine. [, , ]

Q3: What is an example of dimethylamine hydrochloride being used in the preparation of another chemical compound?

A3: Dimethylamine hydrochloride serves as a starting material in the synthesis of 3,3-(14C)-dimethyl-1-phenyltriazene. This radiolabeled compound is prepared by reacting recrystallized benzenediazonium fluoroborate with 14C-labeled dimethylamine hydrochloride in an aqueous sodium carbonate solution at 0°C. The resulting 14C-labeled triazene is then purified through extraction and distillation. []

Q4: Can dimethylamine hydrochloride be used in the synthesis of polymers?

A4: Yes, dimethylamine hydrochloride can be employed in the synthesis of cationic polymers like cationic starch. A specific example is the preparation of starch-methylene dimethylamine hydrochloride (SMMAHC). This involves reacting corn starch with a cationic reagent called hydroxymethyl dimethylamine hydrochloride (HMMAHC) in a dry process. The degree of substitution (DS) of cationic groups in SMMAHC can be controlled, directly influencing the polymer's moisture-adsorption and retention abilities. []

Q5: Are there any applications of dimethylamine hydrochloride in material science?

A5: Dimethylamine hydrochloride, alongside other amine hydrochlorides, finds use in the development of water-compatible electroplating solutions for molten aluminum. The presence of these amine hydrochlorides, alongside specific ratios of aluminum halide and dimethyl sulfone, enables stable aluminum electroplating even with increased moisture levels. This results in the formation of uniform aluminum plating films on various substrates. []

Q6: Can dimethylamine hydrochloride be used in oxidation reactions?

A6: Yes, dimethylamine hydrochloride can be combined with chromium trioxide to form an effective oxidation reagent. This reagent, particularly when supported on silica gel, exhibits notable activity in the selective oxidation of cyclohexenol to cyclohexenone. []

Q7: What is the metabolic fate of dimethylamine hydrochloride in mammals?

A7: Studies using [U-14C]-dimethylamine hydrochloride administered to rats and mice revealed that the compound is primarily excreted unchanged in urine (89% of the dose). Demethylation represents the main metabolic pathway, with minimal amounts of radioactivity detected in feces, exhaled air, and carcass. []

Q8: Can dietary protein levels influence the formation of N-nitrosamines from dimethylamine hydrochloride and sodium nitrite?

A8: Yes, research suggests that high protein diets enhance the in vivo N-nitrosation of dimethylamine hydrochloride in rats. This was evidenced by increased nitrite levels in the liver and urine of rats fed a high protein diet compared to those on normal or low protein diets, following administration of dimethylamine hydrochloride and sodium nitrite. [, , ]

Q9: Does the subcellular location of nitrite within plants affect its potential to form N-nitrosamines?

A9: Studies on cassava leaves indicate a correlation between the subcellular distribution of nitrite and its potential toxicity when co-administered with dimethylamine hydrochloride in rats. Higher nitrite levels were observed in the chloroplasts and mitochondria compared to the cytosol. This suggests that the subcellular location of nitrite might influence its accessibility for N-nitrosamine formation. []

Q10: Can the stability of methanolic Wright's stain solutions be improved?

A10: The addition of dimethylamine hydrochloride, along with diethylamine hydrochloride, as co-stabilizers significantly enhances the stability of methanolic Wright's stain solutions. These additives prevent degradation and precipitation issues, extending the shelf life of the stain solutions while maintaining good staining performance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)

![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)